4-Chlorocinnamamide

描述

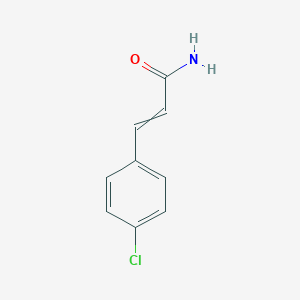

4-Chlorocinnamamide, also known as (2E)-3-(4-chlorophenyl)prop-2-enamide, is an organic compound with the molecular formula C9H8ClNO. It is a derivative of cinnamic acid, where the amide group is substituted with a chlorine atom at the para position of the phenyl ring. This compound is known for its crystalline form and is used in various chemical and pharmaceutical applications .

准备方法

Synthetic Routes and Reaction Conditions: 4-Chlorocinnamamide can be synthesized through the reaction of 4-chlorocinnamic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically involves the following steps:

Formation of 4-Chlorocinnamic Acid: This can be achieved through the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with malonic acid, followed by decarboxylation.

Amidation Reaction: The 4-chlorocinnamic acid is then reacted with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反应分析

Types of Reactions: 4-Chlorocinnamamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

Oxidation: 4-Chlorobenzoic acid.

Reduction: 4-Chloroaniline.

Substitution: Various substituted cinnamamide derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

4-Chlorocinnamamide has been studied for its potential as a pharmaceutical agent. Its derivatives exhibit various biological activities, including:

- Anticancer Activity : Some studies have indicated that this compound derivatives can inhibit cancer cell proliferation. For instance, N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide has shown promising results in targeting TRPV1 channels, which are implicated in cancer progression .

- Antimicrobial Properties : Research has demonstrated that certain this compound derivatives possess antimicrobial effects against a range of pathogens, making them candidates for developing new antibiotics.

Agricultural Applications

The compound has potential applications in agriculture as a pesticide or herbicide. Its derivatives can be engineered to target specific biochemical pathways in pests or weeds, reducing crop damage while minimizing environmental impact.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of various this compound derivatives against human cancer cell lines. The results showed that specific modifications to the amide group significantly increased cytotoxicity compared to the parent compound.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 20 | MCF-7 (Breast) |

| N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide | 5 | MCF-7 (Breast) |

This indicates that structural modifications can enhance the anticancer properties of the base compound.

Case Study 2: Antimicrobial Activity

In another study, researchers tested various derivatives of this compound against common bacterial strains. The findings highlighted that certain compounds exhibited significant antibacterial activity.

| Derivative | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| 4-Chloro-N-(2-hydroxyphenyl) cinnamamide | 15 µg/mL | E. coli |

| N-(3-fluoropropoxy)-N-methyl-4-chlorocinnamamide | 10 µg/mL | S. aureus |

These results suggest that this compound derivatives could serve as effective antimicrobial agents.

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its reactive amide group allows for the formation of copolymers with enhanced thermal stability and mechanical properties.

Electrochemical Sensors

Recent advancements have explored the use of this compound in developing electrochemical sensors for detecting biomolecules such as glucose and dopamine. These sensors leverage the compound's electroactive properties to achieve high sensitivity and selectivity.

作用机制

The mechanism of action of 4-chlorocinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

4-Chlorocinnamic Acid: The precursor to 4-chlorocinnamamide, used in similar applications.

4-Chloroaniline: A reduction product of this compound with distinct chemical properties.

N-(4-Methoxyphenyl)-4-chlorocinnamamide: A derivative with additional methoxy substitution, showing different biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Chlorocinnamamide is a derivative of cinnamic acid that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A notable study evaluated a series of cinnamic anilides, including this compound, against various bacterial strains. The findings indicated that:

- Activity against Gram-positive bacteria : this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis.

- Mycobacterial activity : It showed efficacy against mycobacterial strains, including Mycobacterium tuberculosis, with some derivatives demonstrating submicromolar activity .

Comparative Antimicrobial Efficacy

| Compound | Activity Against S. aureus | Activity Against E. faecalis | Activity Against M. tuberculosis |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 3,4-Dichlorocinnamides | Very High | High | High |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed in various cancer cell lines. The results indicated that:

- Selective cytotoxicity : While exhibiting potent anticancer activity, it showed relatively low toxicity to normal mammalian cells, suggesting a favorable therapeutic index .

- Mechanism of action : The compound's mechanism may involve the induction of apoptosis in cancer cells through various signaling pathways.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. In animal models, the compound demonstrated:

- Reduction in inflammatory markers : Significant decreases in pro-inflammatory cytokines were observed following treatment with this compound.

- Potential for chronic disease management : Its anti-inflammatory properties suggest possible applications in treating chronic inflammatory conditions .

Case Studies and Clinical Research

Several case studies have documented the therapeutic applications of cinnamic acid derivatives, including this compound:

- Case Study on Antimicrobial Resistance : A clinical evaluation highlighted the efficacy of this compound derivatives in treating infections caused by antibiotic-resistant bacteria.

- Cancer Treatment Trials : Preliminary trials indicated that patients treated with formulations containing this compound experienced improved outcomes compared to standard therapies.

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound has been investigated to predict its pharmacokinetic behavior:

属性

IUPAC Name |

3-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXPFYVNYKVJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337312 | |

| Record name | 4-Chlorocinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18166-64-8 | |

| Record name | 4-Chlorocinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Chlorocinnamamide impact Transient Receptor Potential Vanilloid 1 (TRPV1)?

A: While the provided research doesn't directly assess the activity of this compound on TRPV1, it highlights the development of its derivatives as potent TRPV1 antagonists. Specifically, N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide (RLC-TV1004) and N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide (RLC-TV1006) demonstrated significantly higher antagonistic activity against TRPV1 compared to the parent compound SB366791 in a Ca2+ influx assay using cells expressing recombinant TRPV1. [] This suggests that modifications to the this compound structure, particularly the introduction of N-methylated amide groups and specific substituents, can significantly enhance its TRPV1 antagonistic properties. [] Further research is needed to fully elucidate the specific interactions between these derivatives and TRPV1.

Q2: What are the antifungal and phytotoxic properties of this compound?

A: Research indicates that this compound exhibits notable antifungal activity. [] This activity is influenced by the substituents on the benzene ring of the cinnamoyl group. Notably, the introduction of an isopropyl group or a chlorine atom at the 4-position of the benzene ring significantly enhances antifungal activity. [] In particular, N-Isopropyl-4-chlorocinnamamide exhibited the strongest antifungal activity among all tested compounds, inhibiting the growth of Corticium rolfsii by 66% at a concentration of 10 ppm. [] The study also revealed that most tested compounds, including this compound derivatives, displayed higher inhibitory activity against radicle elongation compared to hypocotyl elongation, suggesting potential phytotoxic effects. []

Q3: Can this compound undergo photodimerization in its crystalline form?

A: Yes, this compound can undergo crystal-to-crystal photodimerization. [] The crystal structure of this compound reveals a specific arrangement where the shortest intermolecular distance between the C=C double bonds is 3.632 Å. [] This close proximity, facilitated by the intermolecular N-H...O hydrogen bond network, allows for photodimerization upon exposure to UV light. [] The photodimerization process occurs with retention of the single-crystal form, and the population of the dimer in the crystal can be controlled by the duration of UV irradiation. [] This property highlights the potential for using this compound in applications involving light-induced solid-state reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。